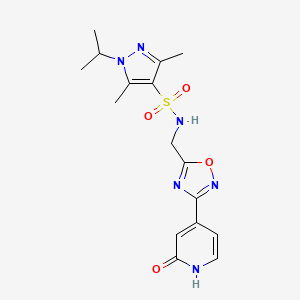

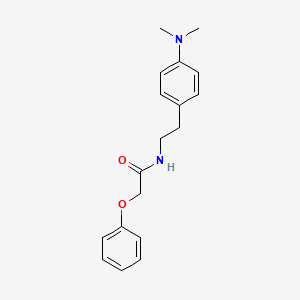

N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of amide, which is a common type of compound in organic chemistry. Amides are characterized by a carbonyl group (C=O) attached to a nitrogen atom. In this case, the nitrogen atom is also attached to a phenethyl group and a phenoxyacetamide group .

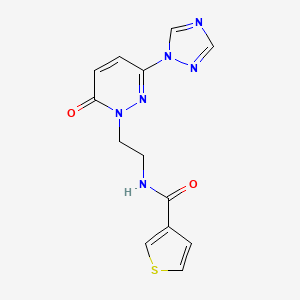

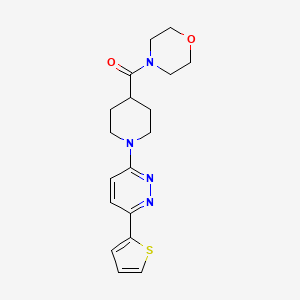

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of amides, including the planar nature of the amide group due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group. The presence of aromatic rings (from the phenethyl and phenoxy groups) would also contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Scientific Research Applications

Receptor Interaction Profiles and Synthesis Techniques

Receptor Binding Profiles : Research has detailed the receptor binding profiles of N-2-methoxybenzyl-phenethylamines (NBOMe drugs), comparing them with their phenethylamine analogs and LSD. These compounds interact potently with serotonergic receptors and exhibit significant hallucinogenic effects, akin to LSD but with possibly more stimulant properties due to α1 receptor interactions (Rickli et al., 2015).

Synthesis and Catalysis : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) demonstrated its utility as a recyclable catalyst for the acylation of inert alcohols and phenols, presenting a detailed investigation into the reaction mechanism. This contributes to the broader understanding of chemical synthesis processes involving similar amine derivatives (Zhihui Liu et al., 2014).

Anticancer, Anti-inflammatory, and Analgesic Activities

- Pharmacological Activities : The development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives aimed to explore potential anticancer, anti-inflammatory, and analgesic agents. These studies revealed that certain compounds with specific substitutions on the aromatic ring showed favorable activities, highlighting the therapeutic potential of similar compounds in medical research (P. Rani et al., 2014).

Anticonvulsant Activity

- Phenoxyacetamide Derivatives : A series of 17 new phenoxyacetamides were synthesized and assessed for potential anticonvulsant activity. This research underscores the significance of chemical modifications in phenethylamine derivatives for developing new therapeutic agents, particularly in the treatment of convulsive disorders (K. Pańczyk et al., 2018).

Analytical and Forensic Applications

- Designer Drugs Analysis : Studies have focused on the analysis of designer drugs, including N-benzyl-substituted phenethylamines (NBOMes), utilizing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and MALDI imaging. These works are crucial for the detection, identification, and quantification of novel psychoactive substances in forensic and toxicological investigations (C. M. Almeida et al., 2019).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring good ventilation. The specific hazards would depend on the properties of the compound .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(2)16-10-8-15(9-11-16)12-13-19-18(21)14-22-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXJBGSMOGPFQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2366926.png)

![Ethyl 2-(3,4-dimethylbenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2366929.png)

![4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2366930.png)